molecular formula C3H9AsS B13830364 Dimethyl methylthioarsine CAS No. 38859-90-4

Dimethyl methylthioarsine

Cat. No.: B13830364
CAS No.: 38859-90-4
M. Wt: 152.09 g/mol
InChI Key: UMQWVIXEKXPHAS-UHFFFAOYSA-N
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Description

Dimethyl methylthioarsine is an organoarsenic compound with the molecular formula C₃H₉AsS and a molecular weight of 152.09 g/mol It is characterized by the presence of arsenic and sulfur atoms within its structure, making it a unique compound in the field of organometallic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl methylthioarsine can be synthesized through several methods. One common synthetic route involves the reaction of dimethylarsinic acid with hydrogen sulfide in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are combined in a controlled environment. The process may include steps such as purification and distillation to obtain the compound in its pure form. The use of advanced technologies and equipment ensures the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Dimethyl methylthioarsine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dimethylarsinic acid and other oxidation products.

    Reduction: Reduction reactions may yield simpler arsenic-containing compounds.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce dimethylarsinic acid, while substitution reactions can yield a variety of organoarsenic compounds.

Scientific Research Applications

Dimethyl methylthioarsine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: this compound is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism by which dimethyl methylthioarsine exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can bind to sulfur-containing amino acids, leading to alterations in protein function and cellular processes. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential biological and therapeutic effects.

Comparison with Similar Compounds

    Dimethylarsinic Acid: Similar in structure but lacks the methylthio group.

    Trimethylarsine: Contains three methyl groups attached to arsenic.

    Dimethylarsinous Acid: Another organoarsenic compound with different functional groups.

Uniqueness: Dimethyl methylthioarsine is unique due to the presence of both methyl and methylthio groups attached to arsenic. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

Dimethyl methylthioarsine (DMTA) is an organoarsenic compound with significant biological activity, particularly in the context of its toxicity and potential metabolic pathways. This article explores the biological mechanisms, case studies, and research findings related to DMTA, providing a comprehensive overview of its effects on biological systems.

This compound has the chemical formula C3H9AsS\text{C}_3\text{H}_9\text{AsS} and is classified as a methylated arsenic compound. Its biological activity primarily stems from its ability to interact with thiol-containing proteins and enzymes. The mechanism involves the binding of DMTA to thiol groups, leading to enzyme inhibition and disruption of cellular functions, which is a common pathway for arsenic toxicity.

PropertyValue
Molecular FormulaC₃H₉AsS
Molecular Weight123.19 g/mol
Boiling Point130 °C
SolubilitySoluble in organic solvents

Biological Activity and Toxicity

The biological activity of DMTA is characterized by its toxic effects on various cellular processes. Research indicates that DMTA can induce oxidative stress, which contributes to its toxicological profile. This oxidative stress results from the generation of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA .

Case Studies on DMTA Exposure

  • Case Study: Occupational Exposure
    A study reported cases of workers exposed to arsenic compounds, including DMTA, who presented symptoms such as respiratory distress and neurological impairments. The symptoms were attributed to the compound's interference with cellular respiration and neurotransmitter function .
  • Case Study: Environmental Contamination
    In a region contaminated with arsenic-based pigments, residents exhibited increased rates of skin lesions and other health issues. Analysis indicated that DMTA was present in the soil samples, linking environmental exposure to adverse health outcomes .

Metabolism of this compound

The metabolism of DMTA involves its transformation into less toxic metabolites through methylation processes. This biotransformation is facilitated by enzymes such as arsenic methyltransferase (AS3MT), which converts inorganic arsenic into methylated forms. The resulting metabolites can be further processed or excreted through urine .

Table 2: Metabolites of this compound

MetaboliteDescription
Monomethylarsonous AcidFirst methylated product
Dimethylarsinic AcidFurther methylated product
Dimethyldithioarsinic AcidThiolated form associated with detoxification

Research Findings

Recent studies have highlighted the dual nature of arsenic compounds like DMTA, showing both carcinogenic and potential anticancer properties depending on the dosage and exposure route. For instance, low doses may exhibit anticancer effects through apoptosis induction in certain cancer cell lines, while higher doses are linked to tumor promotion and progression .

Summary of Key Research Findings

  • Toxicity : DMTA is highly toxic due to its ability to disrupt cellular functions.
  • Oxidative Stress : It generates ROS leading to cellular damage.
  • Metabolism : Undergoes methylation in the liver, producing various metabolites.
  • Health Impact : Linked to occupational and environmental health issues.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing dimethyl methylthioarsine in laboratory settings?

  • Methodological Answer : Synthesis typically involves reacting dimethylarsinic acid with thiolating agents under controlled anaerobic conditions. Characterization requires hyphenated techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) to confirm molecular structure and purity. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) is critical for verifying bonding environments .

Q. How can this compound be detected and quantified in environmental samples?

  • Methodological Answer : Solid-phase extraction (SPE) followed by derivatization with mercaptoethanol is commonly used to stabilize the compound for analysis. Detection limits below 0.1 µg/L can be achieved using species-specific ICP-MS or collision/reaction cell technology to mitigate polyatomic interferences. Method validation should include spike-recovery experiments (85–115% recovery) and matrix-matched calibration curves to account for environmental interferences .

Q. What experimental models are appropriate for assessing the acute toxicity of this compound?

  • Methodological Answer : Use in vitro models like human hepatocyte (HepG2) or keratinocyte (HaCaT) cell lines for preliminary cytotoxicity screening (MTT assay). For in vivo studies, zebrafish embryos (FET test) or Daphnia magna are recommended due to their sensitivity to organoarsenicals. Dose-response curves should include at least five concentrations with triplicate replicates, and endpoints (e.g., LC50_{50}, EC50_{50}) must be calculated using probit or logit regression models .

Advanced Research Questions

Q. How can contradictory data on this compound’s environmental persistence be resolved across studies?

  • Methodological Answer : Conduct a meta-analysis of half-life (t1/2t_{1/2}) values under varying pH, temperature, and microbial activity conditions. Use multivariate regression to identify confounding variables (e.g., organic matter content). Cross-validate findings via controlled microcosm experiments with isotopically labeled (74^{74}As) this compound to track degradation pathways and metabolites .

Q. What experimental designs are optimal for studying this compound’s redox transformation in anaerobic sediments?

  • Methodological Answer : Employ sediment slurry reactors with strict anoxic controls (N2_2/CO2_2 headspace). Monitor redox potential (Eh) and sulfide concentrations dynamically using microelectrodes. Sequential extraction (e.g., Tessier method) paired with X-ray absorption near-edge structure (XANES) spectroscopy can delineate phase-specific speciation changes. Include abiotic controls (autoclaved sediments) to distinguish microbial vs. chemical transformation pathways .

Q. How can analytical methods be optimized to distinguish this compound from co-eluting organoarsenicals in complex matrices?

  • Methodological Answer : Implement ion-pair chromatography with tandem mass spectrometry (MS/MS) using ammonium formate as a mobile phase additive. Use diagnostic fragmentation ions (e.g., m/z 139 for As-S bonds) for selective identification. Validate separation efficiency via standard addition in representative matrices (e.g., soil leachates, biological fluids) and assess precision with inter-day relative standard deviations (RSD < 10%) .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for handling non-linear dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply generalized additive models (GAMs) or Bayesian hierarchical models to accommodate non-linear trends. Use Akaike’s Information Criterion (AIC) to compare model fits. For threshold determination, benchmark dose (BMD) modeling with bootstrap confidence intervals is preferable to NOAEL/LOAEL approaches. Data should be archived in FAIR-compliant repositories with metadata on experimental conditions .

Q. How should researchers address potential artifacts in this compound stability during long-term storage?

  • Methodological Answer : Store samples at -80°C in amber vials with 0.1% (v/v) mercaptoethanol to prevent oxidation. Conduct stability tests over 1–12 months with periodic LC-ICP-MS analysis. Report recovery rates and adjust concentrations using degradation kinetics models (e.g., first-order decay). Include batch-specific correction factors in datasets .

Q. Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound research across laboratories?

  • Methodological Answer : Adopt standardized protocols from organizations like ISO or EPA for extraction and analysis. Share raw instrument files (e.g., .RAW, .D) and computational workflows (e.g., R/Python scripts) in supplementary materials. Participate in inter-laboratory comparisons using certified reference materials (e.g., NIST SRM 1640a) to harmonize results .

Q. How can researchers mitigate bias when interpreting conflicting data on this compound’s ecological impacts?

  • Methodological Answer : Perform blinded data analysis, where researchers are unaware of sample groups during quantification. Use systematic review frameworks (PRISMA) to evaluate publication bias. Transparently report all data, including outliers, and apply sensitivity analyses to assess the robustness of conclusions .

Properties

CAS No.

38859-90-4

Molecular Formula

C3H9AsS

Molecular Weight

152.09 g/mol

IUPAC Name

dimethyl(methylsulfanyl)arsane

InChI

InChI=1S/C3H9AsS/c1-4(2)5-3/h1-3H3

InChI Key

UMQWVIXEKXPHAS-UHFFFAOYSA-N

Canonical SMILES

CS[As](C)C

Origin of Product

United States

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